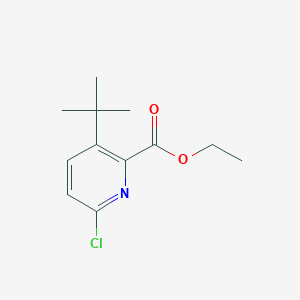

Ethyl 3-(tert-butyl)-6-chloropicolinate

Description

Ethyl 3-(tert-butyl)-6-chloropicolinate is a substituted picolinate derivative characterized by a tert-butyl group at the 3-position and a chlorine atom at the 6-position of the pyridine ring. The tert-butyl substituent enhances steric bulk, which may influence binding affinity in biological systems or stability under environmental conditions. The ethyl ester group at the carboxylate position improves solubility in organic solvents, facilitating synthetic modifications .

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

ethyl 3-tert-butyl-6-chloropyridine-2-carboxylate |

InChI |

InChI=1S/C12H16ClNO2/c1-5-16-11(15)10-8(12(2,3)4)6-7-9(13)14-10/h6-7H,5H2,1-4H3 |

InChI Key |

XMMKGCBCPOHSBV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Cl)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(tert-butyl)-6-chloropicolinate typically involves the esterification of 3-(tert-butyl)-6-chloropicolinic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(tert-butyl)-6-chloropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., diethyl ether).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

Substitution: Products include substituted picolinates with various functional groups replacing the chlorine atom.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major product is the carboxylic acid derivative of the original compound.

Scientific Research Applications

Ethyl 3-(tert-butyl)-6-chloropicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(tert-butyl)-6-chloropicolinate involves its interaction with specific molecular targets. The chlorine atom and tert-butyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations :

- Electron-Withdrawing Effects : The 6-chloro substituent in Ethyl 6-chloropicolinate enhances electrophilicity at the pyridine ring, favoring cross-coupling reactions, whereas the 3-tert-butyl group in the target compound may hinder such reactions due to steric effects .

- Solubility and Bioavailability : Ethyl esters generally exhibit higher lipophilicity than methyl esters (e.g., Methyl 6-bromo-3-fluoropicolinate), which may improve membrane permeability in biological systems but reduce aqueous solubility .

Stability and Environmental Impact

- The tert-butyl group in this compound may enhance resistance to hydrolysis compared to analogs like Ethyl 6-chloropicolinate, which is more prone to ester cleavage under acidic or basic conditions .

- Chlorinated pyridines (e.g., 3-Bromo-6-chloroisoquinoline) are often persistent in environmental matrices, but the bulky tert-butyl group in the target compound could reduce bioavailability and bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.